molecular formula C12H10ClNO B11805522 (3-(4-Chloropyridin-2-yl)phenyl)methanol CAS No. 1349718-47-3

(3-(4-Chloropyridin-2-yl)phenyl)methanol

Cat. No.: B11805522
CAS No.: 1349718-47-3
M. Wt: 219.66 g/mol
InChI Key: XQPXSDNYUMXUIA-UHFFFAOYSA-N
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Description

(3-(4-Chloropyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a chloropyridine moiety attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chloropyridin-2-yl)phenyl)methanol typically involves the reaction of 4-chloropyridine with a phenylmethanol derivative. One common method includes the use of a Grignard reagent, where 4-chloropyridine is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chloropyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of (3-(4-Chloropyridin-2-yl)phenyl)aldehyde or (3-(4-Chloropyridin-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(4-Aminopyridin-2-yl)phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(4-Chloropyridin-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-(4-Chloropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-Chloropyridin-2-yl)phenyl)methanol is unique due to the presence of both a chloropyridine and a phenylmethanol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1349718-47-3

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

[3-(4-chloropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10ClNO/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2

InChI Key

XQPXSDNYUMXUIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC(=C2)Cl)CO

Origin of Product

United States

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